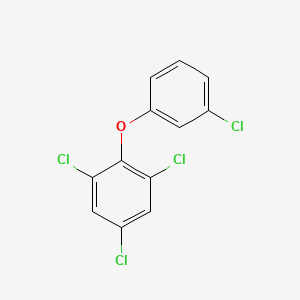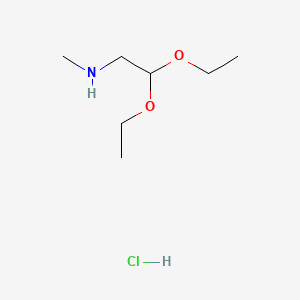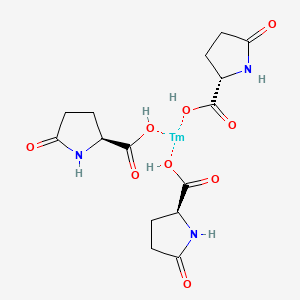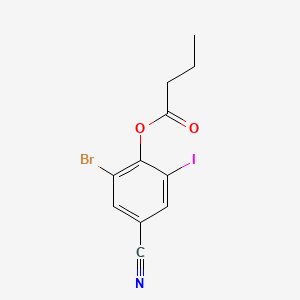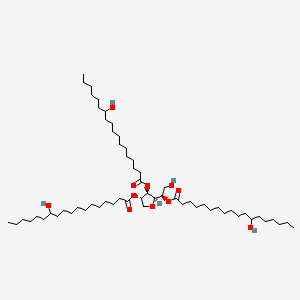
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is a chemical compound with a unique structure that includes an oxathiolane ring, a propyl group, and an aminocarbonyl oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide.
Formation of the Aminocarbonyl Oxime Group: The aminocarbonyl oxime group can be introduced through a reaction involving an appropriate oxime and an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime or propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The oxathiolane ring may also interact with biological membranes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a methyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with an ethyl group instead of a propyl group.
1,3-Oxathiolan-4-one, 5-butyl-, O-(aminocarbonyl)oxime, (Z)-: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
1,3-Oxathiolan-4-one, 5-propyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to the specific combination of its functional groups and the propyl substituent, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
54266-82-9 |
|---|---|
Fórmula molecular |
C7H12N2O3S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] carbamate |
InChI |
InChI=1S/C7H12N2O3S/c1-2-3-5-6(13-4-11-5)9-12-7(8)10/h5H,2-4H2,1H3,(H2,8,10)/b9-6- |
Clave InChI |
YGJIOBCCWYRMAR-TWGQIWQCSA-N |
SMILES isomérico |
CCCC1/C(=N/OC(=O)N)/SCO1 |
SMILES canónico |
CCCC1C(=NOC(=O)N)SCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


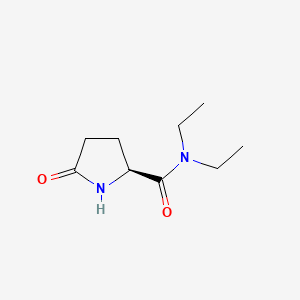
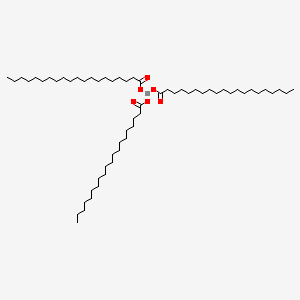

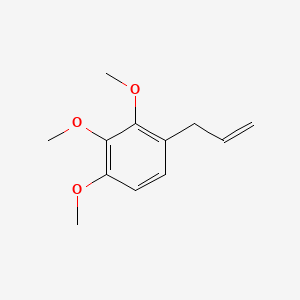
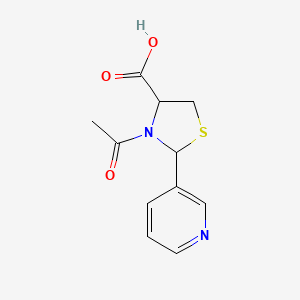
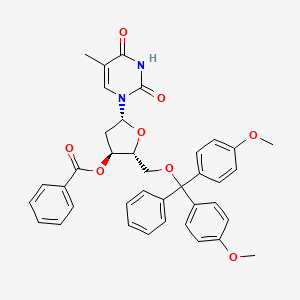

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
